
5-(2-Chloroethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloroethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a 2-chloroethyl group at the 5-position. Pyrimidines are aromatic heterocyclic compounds that are widely studied due to their significant biological and pharmacological activities . The presence of the 2-chloroethyl group imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete substitution at the 5-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zinc chloride can enhance the reaction rate and selectivity . Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloroethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Ethyl-substituted pyrimidines.
Aplicaciones Científicas De Investigación
5-(2-Chloroethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloroethyl)pyrimidine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as amino or thiol groups in proteins and nucleic acids . This interaction can lead to the inhibition of enzyme activity or disruption of nucleic acid function, contributing to its antiviral and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-methylpyrimidine
- 5-(2-Chloroethyl)-2’-deoxyuridine
- 4-Chloro-5-(2-chloroethyl)pyrimidine
Uniqueness
5-(2-Chloroethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chloroethyl-substituted pyrimidines . Its ability to form covalent bonds with nucleophilic sites makes it particularly valuable in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C6H7ClN2 |
|---|---|
Peso molecular |
142.58 g/mol |
Nombre IUPAC |
5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2H2 |
Clave InChI |
HXQFYYFWIGTZFE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



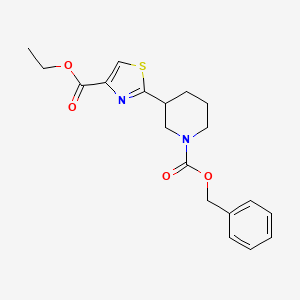

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
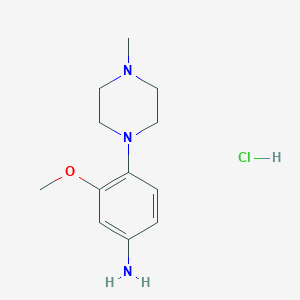
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)

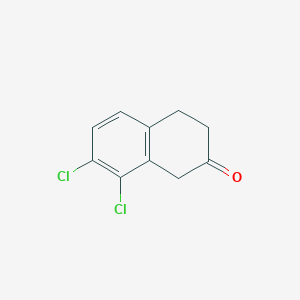
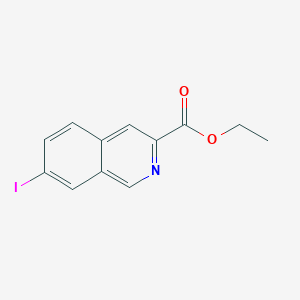
![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)
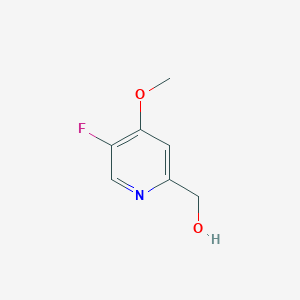


![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
